molecular formula C11H14N2O2 B2543230 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide CAS No. 1458592-49-8

2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide

Cat. No.: B2543230
CAS No.: 1458592-49-8
M. Wt: 206.245
InChI Key: JDYYKNNDSDFOBY-UHFFFAOYSA-N
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Description

2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide is a chemical compound belonging to the class of benzoxazepines. This compound is characterized by a fused benzene and oxazepine ring system, which imparts unique chemical and biological properties. Benzoxazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide typically involves the reaction of 2-aminophenols with alkynones. This reaction is carried out in 1,4-dioxane at elevated temperatures, around 100°C . The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired benzoxazepine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties compared to other benzoxazepine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(14)8-13-5-6-15-10-4-2-1-3-9(10)7-13/h1-4H,5-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYYKNNDSDFOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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